NVP-TAE 684

Catalog No.
S548294
CAS No.
761439-42-3
M.F
C30H40ClN7O3S
M. Wt
614.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-TAE 684

CAS Number

761439-42-3

Product Name

NVP-TAE 684

IUPAC Name

5-chloro-2-N-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C30H40ClN7O3S

Molecular Weight

614.2 g/mol

InChI

InChI=1S/C30H40ClN7O3S/c1-21(2)42(39,40)28-8-6-5-7-26(28)33-29-24(31)20-32-30(35-29)34-25-10-9-23(19-27(25)41-4)37-13-11-22(12-14-37)38-17-15-36(3)16-18-38/h5-10,19-22H,11-18H2,1-4H3,(H2,32,33,34,35)

InChI Key

QQWUGDVOUVUTOY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

TAE 684, TAE684, TAE-684, NVP-TAE 684, NVP-TAE684, NVP-TAE-684

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCC(CC4)N5CCN(CC5)C)OC

The exact mass of the compound 5-chloro-N4-(2-(isopropylsulfonyl)phenyl)-N2-(2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)pyrimidine-2,4-diamine is 613.26019 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. It belongs to the ontological category of piperidines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NVP-TAE 684 is a potent, selective, second-generation ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK). It demonstrates high efficacy in cell-based assays, inhibiting the proliferation of ALK-dependent cancer cell lines with IC50 values typically in the low nanomolar range (2-10 nM). A key procurement differentiator is its demonstrated activity against specific ALK mutations, such as the L1196M "gatekeeper" mutation, which confers resistance to the first-generation inhibitor, Crizotinib. This makes NVP-TAE 684 a critical tool for research into mechanisms of acquired drug resistance and for developing therapeutic strategies to overcome them.

Simple substitution of NVP-TAE 684 with the first-generation ALK inhibitor Crizotinib is scientifically invalid for studies involving acquired resistance. Crizotinib-resistant cell lines, particularly those harboring the ALK L1196M gatekeeper mutation, are rendered insensitive to Crizotinib but remain highly sensitive to NVP-TAE 684. Using Crizotinib in such models would fail to inhibit the target and produce misleading results. Therefore, the choice between these inhibitors is determined by the specific ALK mutational status of the experimental system. NVP-TAE 684 is procured specifically for its ability to potently inhibit ALK variants that other inhibitors cannot, ensuring mechanistically valid and reproducible experimental outcomes in resistance research.

Potent Inhibition of Crizotinib-Resistant L1196M 'Gatekeeper' Mutant

NVP-TAE 684 effectively overcomes resistance conferred by the L1196M mutation. In Ba/F3 cells engineered to express the EML4-ALK L1196M mutant, NVP-TAE 684 demonstrated potent inhibition with an IC50 of 2.7 nM. In contrast, the first-generation inhibitor Crizotinib is largely ineffective against this common resistance mutation.

Evidence DimensionCell Viability (IC50)
Target Compound Data2.7 nM (NVP-TAE 684)
Comparator Or BaselineCrizotinib (ineffectual)
Quantified DifferenceNVP-TAE 684 retains low nanomolar potency while Crizotinib activity is lost.
ConditionsBa/F3 cells expressing the EML4-ALK L1196M mutant.

This makes NVP-TAE 684 an essential tool for accurately studying and targeting the most common mechanisms of clinical resistance to first-generation ALK inhibitors.

Superior Cellular Selectivity Over Homologous Kinases

While NVP-TAE 684 shows biochemical potency against the highly homologous Insulin Receptor (InsR), it demonstrates high selectivity in cellular contexts. In cell-based assays, NVP-TAE 684 is approximately 100-fold more potent against ALK (IC50 ~3 nM) than against InsR (IC50 ~300 nM). This cellular selectivity is critical for minimizing confounding off-target effects on insulin and IGF-1R signaling pathways, which are central to cell metabolism and growth.

Evidence DimensionCellular Potency (IC50)
Target Compound Data~3 nM (against NPM-ALK)
Comparator Or Baseline~300 nM (against Insulin Receptor)
Quantified Difference~100-fold higher potency for ALK over InsR in cells
ConditionsCell-based proliferation and phosphorylation assays (Ba/F3 NPM-ALK vs. H-4-II-E rat hepatoma cells).

Procuring NVP-TAE 684 ensures that experimental results are attributable to ALK inhibition, not unintended disruption of metabolic signaling, improving data quality and reproducibility.

Handling and Processability: Defined Solubility in Standard Laboratory Solvents

NVP-TAE 684 offers well-characterized solubility in common laboratory solvents, facilitating straightforward stock solution preparation and experimental dosing. It is readily soluble in DMSO at concentrations of 10 mg/mL and in DMF at 20 mg/mL. This allows for the creation of high-concentration stock solutions, simplifying dilution schemes for in vitro and in vivo studies and minimizing the volume of solvent added to experimental systems.

Evidence DimensionSolubility
Target Compound Data10 mg/mL in DMSO; 20 mg/mL in DMF
Comparator Or BaselineNot applicable (baseline material property)
Quantified DifferenceNot applicable
ConditionsStandard laboratory conditions.

Predictable solubility is a key procurement consideration that ensures reliable and reproducible compound handling, preventing experimental failures due to precipitation or inaccurate dosing.

In Vitro and In Vivo Modeling of Acquired Resistance to Crizotinib

NVP-TAE 684 is the right choice for studies using cell lines or xenograft models known to harbor or selected for the L1196M mutation. Its ability to potently inhibit this resistant kinase allows for the valid investigation of downstream signaling, apoptosis, and tumor growth in models where Crizotinib would be ineffective.

High-Specificity Studies of ALK-Driven Signaling

When the experimental goal is to dissect ALK-specific signaling pathways with minimal confounding variables, NVP-TAE 684 is a preferred tool. Its high cellular selectivity against the homologous insulin receptor ensures that observed effects on pathways like PI3K/AKT are not artifacts of off-target metabolic disruption, leading to clearer, more interpretable data.

Screening for Novel Resistance Mechanisms to Second-Generation ALK Inhibitors

As a well-characterized second-generation inhibitor, NVP-TAE 684 can be used as a benchmark compound to generate novel resistant cell lines. This allows researchers to identify and study new mutations (e.g., I1171N) or bypass tracks that confer resistance to this class of inhibitors, informing the development of third-generation therapeutics.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

613.2601870 Da

Monoisotopic Mass

613.2601870 Da

Heavy Atom Count

42

Appearance

Pale yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EH1713MN4K

Other CAS

761439-42-3

Wikipedia

Tae-684

Dates

Last modified: 08-15-2023
1: Zhang J, Deng X, Choi HG, Alessi DR, Gray NS. Characterization of TAE684 as a potent LRRK2 kinase inhibitor. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1864-9. doi: 10.1016/j.bmcl.2012.01.084. Epub 2012 Jan 28. PubMed PMID: 22335897; PubMed Central PMCID: PMC3433743.
2: Schönherr C, Ruuth K, Yamazaki Y, Eriksson T, Christensen J, Palmer RH, Hallberg B. Activating ALK mutations found in neuroblastoma are inhibited by Crizotinib and NVP-TAE684. Biochem J. 2011 Dec 15;440(3):405-13. doi: 10.1042/BJ20101796. PubMed PMID: 21838707.
3: Galkin AV, Melnick JS, Kim S, Hood TL, Li N, Li L, Xia G, Steensma R, Chopiuk G, Jiang J, Wan Y, Ding P, Liu Y, Sun F, Schultz PG, Gray NS, Warmuth M. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK. Proc Natl Acad Sci U S A. 2007 Jan 2;104(1):270-5. Epub 2006 Dec 21. Erratum in: Proc Natl Acad Sci U S A. 2007 Feb 6;104(6):2025. PubMed PMID: 17185414; PubMed Central PMCID: PMC1765448.

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